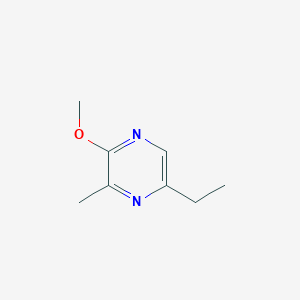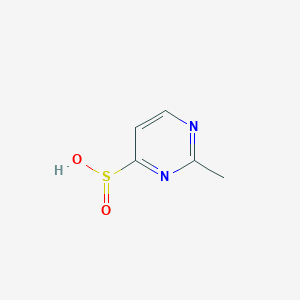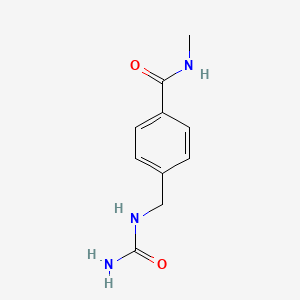
5-Ethyl-2-methoxy-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is known for its distinct aroma, often described as nutty or roasted, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-3-methylpyrazine typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines. One common method is the reaction of 2-methylpyrazine with ethyl iodide in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methoxy-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while reduction produces dihydropyrazines .
Scientific Research Applications
5-Ethyl-2-methoxy-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, including its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, such as antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 5-Ethyl-2-methoxy-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its nutty aroma, similar to 5-Ethyl-2-methoxy-3-methylpyrazine.
2-Ethyl-3-methylpyrazine: Another compound with a nutty and roasted aroma, used in flavoring.
2,5-Dimethylpyrazine: Commonly found in roasted foods and used as a flavoring agent.
Uniqueness
This compound stands out due to its specific combination of ethyl, methoxy, and methyl groups, which contribute to its unique aroma profile and chemical properties. This makes it particularly valuable in applications where a distinct nutty and roasted flavor is desired .
Properties
CAS No. |
93034-73-2 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-9-8(11-3)6(2)10-7/h5H,4H2,1-3H3 |
InChI Key |
KTGLSFZUDOBUIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)


![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)

